Ethyl 4-(trifluoromethylthio)phenylacetate Ethyl 4-(trifluoromethylthio)phenylacetate
Brand Name: Vulcanchem
CAS No.: 745053-24-1
VCID: VC11736657
InChI: InChI=1S/C11H11F3O2S/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3
SMILES: CCOC(=O)CC1=CC=C(C=C1)SC(F)(F)F
Molecular Formula: C11H11F3O2S
Molecular Weight: 264.27 g/mol

Ethyl 4-(trifluoromethylthio)phenylacetate

CAS No.: 745053-24-1

Cat. No.: VC11736657

Molecular Formula: C11H11F3O2S

Molecular Weight: 264.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(trifluoromethylthio)phenylacetate - 745053-24-1

Specification

CAS No. 745053-24-1
Molecular Formula C11H11F3O2S
Molecular Weight 264.27 g/mol
IUPAC Name ethyl 2-[4-(trifluoromethylsulfanyl)phenyl]acetate
Standard InChI InChI=1S/C11H11F3O2S/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3
Standard InChI Key OGNCMHYTEBAEPU-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CC=C(C=C1)SC(F)(F)F
Canonical SMILES CCOC(=O)CC1=CC=C(C=C1)SC(F)(F)F

Introduction

CompoundCASMolecular Weight (g/mol)Boiling Point (°C)Melting Point (°C)
Ethyl 4-(trifluoromethyl)phenylacetate721-63-1232.20105 39
Ethyl 4,4,4-trifluoroacetoacetate372-31-6184.11129.5 -39

Synthetic Methodologies

Claisen Condensation Approach

The patent CN106565475A outlines a method for synthesizing trifluoroacetate esters via Claisen condensation. While focused on ethyl 4,4,4-trifluoroacetoacetate, this protocol could be adapted for Ethyl 4-(trifluoromethylthio)phenylacetate by substituting trifluoroacetic acid derivatives with thiol-containing precursors. Key steps include:

  • Catalytic Condensation: Sodium ethanolate in organic solvents (e.g., hexane, ethyl acetate) facilitates ester formation.

  • Acidification: Concentrated HCl or H₂SO₄ quenches the reaction, yielding the crude product .

  • Purification: Vacuum distillation removes solvents and byproducts, achieving purities >96% .

Continuous Flow Trifluoromethylthiolation

A telescoped flow chemistry approach from Franco et al. enables α-trifluoromethylthiolation of arylacetic acids. This method involves:

  • N-Acylpyrazole Formation: Carboxylic acids react with pyrazole derivatives to activate the α-position.

  • Electrophilic Trifluoromethylthiolation: N-(Trifluoromethylthio)phthalimide introduces the -SCF₃ group.

  • Esterification: Reaction with ethanol produces the target ester in yields up to 85% .

Physicochemical and Spectroscopic Data

Spectral Analysis

  • IR Spectroscopy: Expected C=O stretch at ~1740 cm⁻¹ (ester carbonyl) and C-S stretch near 700 cm⁻¹ .

  • ¹H NMR: Anticipated signals include a triplet for ethyl CH₃ (δ 1.2–1.4 ppm), quartet for CH₂ (δ 4.1–4.3 ppm), and aromatic protons (δ 7.4–7.6 ppm) .

  • ¹⁹F NMR: Characteristic singlet for -SCF₃ at δ -40 to -45 ppm .

Thermal Stability

Analogous esters like Ethyl 4-(trifluoromethyl)phenylacetate exhibit moderate thermal stability, with decomposition temperatures >200°C . The -SCF₃ group may lower stability slightly due to sulfur’s susceptibility to oxidation.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Trifluoromethylthio-containing compounds are prized for their bioavailability and resistance to metabolic degradation. Ethyl 4-(trifluoromethylthio)phenylacetate could serve as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors .

Agrochemical Development

The -SCF₃ group enhances pesticidal activity by improving membrane permeability. Similar esters are used in fungicides and herbicides, suggesting potential applications in crop protection .

Challenges and Future Directions

Synthetic Limitations

  • Sulfur Reactivity: The -SCF₃ group’s sensitivity to oxidation necessitates inert reaction conditions .

  • Purification Complexity: High-boiling-point solvents (e.g., m-dichlorobenzene) complicate isolation .

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